Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is a protected indole derivative widely used in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, making it valuable for multi-step syntheses. The hydroxymethyl substituent at the 3-position offers a versatile handle for further functionalization, enabling the construction of complex heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for the development of indole-based bioactive molecules, where controlled reactivity and intermediate stability are critical. Its well-defined reactivity profile ensures reproducibility in synthetic applications.
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate structure
96551-22-3 structure
Product Name:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
CAS No:96551-22-3
MF:C14H17NO3
MW:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767
Update Time:2025-06-14

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
    • 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
    • 1-Boc-3-Hydroxymethylindole
    • 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
    • tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
    • N-Boc-3-(hydroxymethyl)indole
    • 1-Boc-3-hydroxymethyl-indole
    • 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 1-N-Boc-indole-3-methanol
    • OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • BCP26926
    • 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
    • N-Boc-1H-indole-3-methanol
    • 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
    • SY015985
    • MFCD05864717
    • 11Z-0700
    • 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
    • ALBB-016769
    • F2158-2280
    • SCHEMBL1520892
    • 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
    • 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
    • J-524490
    • 96551-22-3
    • DB-025981
    • SB40328
    • DTXSID80454365
    • CS-W005763
    • AB1294
    • AKOS005069607
    • t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
    • tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
    • MDL: MFCD05864717
    • Inchi: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
    • InChI Key: OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • SMILES: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 247.12100
  • Monoisotopic Mass: 247.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.5
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: 396°C at 760 mmHg
  • Flash Point: 193.3℃
  • Refractive Index: 1.553
  • PSA: 51.46000
  • LogP: 2.91680
  • Vapor Pressure: No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Security Information

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VF682-1g
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
96551-22-3 97%
1g
174.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VF682-5g
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
96551-22-3 97%
5g
457.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VF682-250mg
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
96551-22-3 97%
250mg
77CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842959-5g
1-Boc-3-Hydroxymethylindole
96551-22-3 97%
5g
521.10 2021-05-17
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0219-1g
1-Boc-3-hydroxymethyl-indole
96551-22-3 97%
1g
220.49CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0219-5g
1-Boc-3-hydroxymethyl-indole
96551-22-3 97%
5g
805.64CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0219-25g
1-Boc-3-hydroxymethyl-indole
96551-22-3 97%
25g
3052.95CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0219-100g
1-Boc-3-hydroxymethyl-indole
96551-22-3 97%
100g
10854.94CNY 2021-05-08
Matrix Scientific
043167-500mg
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95%
96551-22-3 >95%
500mg
$102.00 2023-09-09
Matrix Scientific
043167-1g
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95%
96551-22-3 >95%
1g
$157.00 2023-09-09

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; rt
Reference
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 16 h, rt
Reference
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 30 min, rt
1.2 Reagents: Water
Reference
Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives
Mita, Tsuyoshi ; Ishii, Sho; Higuchi, Yuki; Sato, Yoshihiro, Organic Letters, 2018, 20(23), 7603-7606

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 3 h, rt
Reference
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin
De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1
McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

Production Method 7

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  0 °C
Reference
Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity
Kohlmeyer, Corinna; Schaefer, Andre; Huy, Peter H. ; Hilt, Gerhard, ACS Catalysis, 2020, 10(19), 11567-11577

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1.5 h, rt
Reference
Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35
Tarbe, Marion; Miles, John J.; Edwards, Emily S. J. ; Miles, Kim M.; Sewell, Andrew K. ; et al, ChemMedChem, 2020, 15(9), 799-807

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ;  15 min, rt
Reference
Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts
Xu, Xiao-Liang; Wang, Jia; Yu, Chun-Lei; Chen, Wen; Li, Ying-Chao; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Reference
Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals
Hsu, He-Chu; Hou, Duen-Ren, Tetrahedron Letters, 2009, 50(51), 7169-7171

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  18 h, rt
Reference
Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems
Kobayashi, Shu; Miyamura, Hiroyuki; Akiyama, Ryo; Ishida, Tasuku, Journal of the American Chemical Society, 2005, 127(25), 9251-9254

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation
Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Reference
3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives
Korolev, A. M.; Luzikov, Yu. N.; Reznikova, M. I.; Preobrazhenskaya, M. N., Russian Chemical Bulletin, 2010, 59(2), 457-462

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Order Number:A15942
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:04
Price ($):394.0/1403.0
Email:sales@amadischem.com

Additional information on tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Comprehensive Overview of tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 96551-22-3)

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 96551-22-3) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This indole derivative is particularly valued for its role as a versatile intermediate in the development of bioactive molecules. The compound's unique structure, featuring a hydroxymethyl group and a tert-butyl carboxylate moiety, makes it a critical building block for constructing complex heterocyclic frameworks. Its applications span across drug discovery, agrochemicals, and material science, aligning with current trends in sustainable and precision chemistry.

In recent years, the demand for indole-based intermediates like tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate has surged due to their prominence in designing kinase inhibitors and serotonin receptor modulators. Researchers frequently search for "indole derivatives in drug discovery" or "CAS 96551-22-3 applications," reflecting the compound's relevance in targeting neurodegenerative diseases and oncology. The hydroxymethyl functionality further enables facile derivatization, a feature highly sought after in combinatorial chemistry and high-throughput screening platforms.

The synthesis of tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step protocols, including protective group strategies to ensure regioselectivity. Modern green chemistry approaches, such as catalytic hydrogenation or enzymatic methods, are increasingly applied to enhance yield and reduce waste—addressing the growing interest in "sustainable synthetic routes for indole compounds." Analytical techniques like HPLC, NMR, and LC-MS are essential for verifying the purity of this compound, a topic often queried as "CAS 96551-22-3 characterization" in academic forums.

From a commercial perspective, tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is supplied by leading fine chemical manufacturers under stringent quality controls. Its stability under inert conditions and compatibility with common organic solvents (e.g., DMF, THF) make it a practical choice for industrial-scale applications. Searches for "bulk suppliers of indole carboxylates" or "96551-22-3 pricing" highlight its economic significance in the specialty chemicals market.

Future research directions for this compound may explore its utility in photopharmacology or as a precursor for fluorescent probes, areas gaining traction under keywords like "indole-based smart materials." As regulatory frameworks evolve, compliance with REACH and FDA guidelines remains a priority for users, underscoring the need for transparent documentation—frequently searched as "CAS 96551-22-3 safety data."

In summary, tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate exemplifies the intersection of innovation and practicality in modern chemistry. Its adaptability to diverse synthetic pathways and alignment with cutting-edge therapeutic trends ensure its continued prominence in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
A15942
Purity:99%/99%
Quantity:25g/100g
Price ($):394.0/1403.0
Email